methyl 2-[(6-chloro-4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-[(6-chloro-4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetate is a synthetic organic compound belonging to the coumarin family. Coumarins are a class of benzopyrones that are widely found in nature and are known for their diverse biological activities. This particular compound is characterized by the presence of a chromen-2-one core structure with a chloro and ethyl substituent, making it a valuable molecule for various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[(6-chloro-4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetate typically involves the reaction of 7-hydroxy-4-methyl coumarin with ethyl-6-bromohexanoate in the presence of anhydrous potassium carbonate in dry DMF (dimethylformamide). The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can be employed to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[(6-chloro-4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl group to alcohols.
Substitution: Halogenation, nitration, and sulfonation reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2), nitric acid (HNO3), and sulfuric acid (H2SO4) are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
Methyl 2-[(6-chloro-4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, including as an anticoagulant and antiviral agent.
Industry: Utilized in the production of dyes, fragrances, and other industrial chemicals.
Mechanism of Action
The mechanism of action of methyl 2-[(6-chloro-4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetate involves its interaction with various molecular targets and pathways. For instance, its anticoagulant activity is attributed to its ability to inhibit vitamin K epoxide reductase, an enzyme involved in the blood clotting process. Additionally, its antimicrobial and anticancer activities may be related to its ability to interfere with DNA synthesis and cell division .
Comparison with Similar Compounds
Similar Compounds
Ethyl [(6-chloro-4-methyl-2-oxo-3-propyl-2H-chromen-7-yl)oxy]acetate: Similar in structure but with a propyl group instead of an ethyl group.
Ethyl [(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate: Lacks the chloro substituent, making it less active in certain biological assays.
2-[(6-ethyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide: Contains an amide group instead of an ester group, which can alter its reactivity and biological activity
Uniqueness
Methyl 2-[(6-chloro-4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetate is unique due to its specific substituents, which confer distinct chemical and biological properties. The presence of the chloro group enhances its reactivity and potential biological activities, making it a valuable compound for various applications .
Properties
IUPAC Name |
methyl 2-(6-chloro-4-ethyl-2-oxochromen-7-yl)oxyacetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClO5/c1-3-8-4-13(16)20-11-6-12(10(15)5-9(8)11)19-7-14(17)18-2/h4-6H,3,7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZPLGRPRZULKCF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=O)OC2=CC(=C(C=C12)Cl)OCC(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.